molecular formula C10H8O3 B14402305 2-Acryloylbenzoic acid CAS No. 88238-55-5

2-Acryloylbenzoic acid

Cat. No.: B14402305
CAS No.: 88238-55-5
M. Wt: 176.17 g/mol
InChI Key: NJVBGHSJHNPENP-UHFFFAOYSA-N
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Description

2-Acryloylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of both an acrylic group and a benzoic acid moiety in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acryloylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of benzoic acid with acryloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Acryloylbenzoic acid undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic group to an alkane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Halogenated benzoic acids.

Scientific Research Applications

2-Acryloylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-acryloylbenzoic acid exerts its effects involves interactions with various molecular targets. The acrylic group can participate in polymerization reactions, while the benzoic acid moiety can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can influence cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler aromatic carboxylic acid.

    Acrylic acid: Contains only the acrylic group without the aromatic ring.

    Methacrylic acid: Similar to acrylic acid but with a methyl group on the alpha carbon.

Uniqueness

2-Acryloylbenzoic acid is unique due to the presence of both an acrylic group and a benzoic acid moiety, which imparts distinct reactivity and potential for diverse applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

88238-55-5

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

2-prop-2-enoylbenzoic acid

InChI

InChI=1S/C10H8O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h2-6H,1H2,(H,12,13)

InChI Key

NJVBGHSJHNPENP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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